Systemic Exposure Relative to Parent
In patients with hepatocellular carcinoma receiving sorafenib monotherapy, Sorafenib N-Oxide exhibits a defined systemic exposure profile with a metabolic ratio (metabolite/sorafenib) of 0.10 for AUC0–12h, indicating that the N-oxide metabolite circulates at approximately 10% of the parent drug concentration over the dosing interval [1]. The geometric mean AUC0–12h for Sorafenib N-Oxide was 3442.8 μg·h/mL (CV 78%), while Cmax was 467.3 μg/mL (CV 77%) [1]. When sorafenib was co-administered with probenecid, Sorafenib N-Oxide exposure decreased by 36.3% for AUC and 39.2% for Cmax (relative difference, 90% CI: −52.8% to −14.1% and −54.6% to −18.7%, respectively) [1]. This quantitative PK profile establishes Sorafenib N-Oxide as a quantifiable circulating entity in human plasma, distinct from the parent drug.
| Evidence Dimension | Systemic exposure (AUC0–12h) and peak concentration (Cmax) in human patients |
|---|---|
| Target Compound Data | AUC0–12h: 3442.8 μg·h/mL (CV 78%); Cmax: 467.3 μg/mL (CV 77%) |
| Comparator Or Baseline | Parent sorafenib: AUC0–12h 33,457.8 μg·h/mL (CV 42%); Cmax 4457.8 μg/mL (CV 52%) |
| Quantified Difference | Metabolic ratio (N-Oxide/Sorafenib) = 0.10 for AUC; N-Oxide Cmax is ~10.5% of parent Cmax |
| Conditions | Human plasma samples from hepatocellular carcinoma patients receiving oral sorafenib; quantification by validated LC-MS/MS method |
Why This Matters
This data confirms that Sorafenib N-Oxide circulates at measurable, clinically relevant concentrations and can be monitored as a distinct analyte in therapeutic drug monitoring programs.
- [1] PMC. Table 2: Pharmacokinetic Parameters of Sorafenib Monotherapy. Pharmaceutics. 2020;12(8):788. doi:10.3390/pharmaceutics12080788 View Source
